molecular formula C15H17N5 B12931665 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 915312-52-6

5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B12931665
CAS No.: 915312-52-6
M. Wt: 267.33 g/mol
InChI Key: CMPQJIYLWQQGBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired pyrrolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit other enzymes and receptors, contributing to its broad spectrum of biological activities .

Properties

CAS No.

915312-52-6

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H17N5/c1-9(10-5-3-2-4-6-10)7-11-8-18-14-12(11)13(16)19-15(17)20-14/h2-6,8-9H,7H2,1H3,(H5,16,17,18,19,20)

InChI Key

CMPQJIYLWQQGBO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=NC(=NC(=C12)N)N)C3=CC=CC=C3

Origin of Product

United States

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